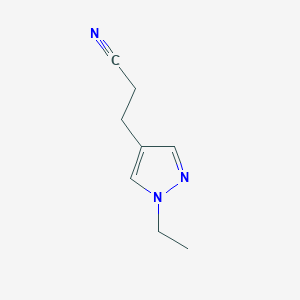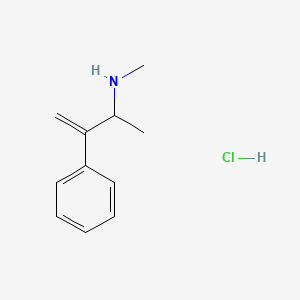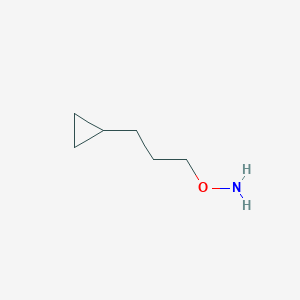
O-(3-Cyclopropylpropyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Cyclopropylpropyl)hydroxylamine is a chemical compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a hydroxylamine group attached to a cyclopropylpropyl chain, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Cyclopropylpropyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production of hydroxylamine derivatives often employs electrodialysis coupled with oxime hydrolysis reactions. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack, offering mild reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions
O-(3-Cyclopropylpropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as tetrachloroaurate (III) ion.
Reduction: It can be reduced to form primary amines and other derivatives.
Substitution: The hydroxylamine group can be substituted with various electrophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts for arylation, Pd-catalysts for O-arylation, and various oxidizing agents for oxidation reactions .
Major Products
Major products formed from these reactions include N-heterocycles, primary amines, and substituted benzofurans .
Aplicaciones Científicas De Investigación
O-(3-Cyclopropylpropyl)hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of O-(3-Cyclopropylpropyl)hydroxylamine involves its reactivity as an electrophilic aminating agent. It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . The compound’s reactivity is influenced by the presence of good leaving groups on the oxygen atom, which enhances its electrophilic nature .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(3-Cyclopropylpropyl)hydroxylamine is unique due to its cyclopropylpropyl chain, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of structurally diverse compounds, particularly N-heterocycles .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
O-(3-cyclopropylpropyl)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c7-8-5-1-2-6-3-4-6/h6H,1-5,7H2 |
Clave InChI |
JVDXLFWLUIKZCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



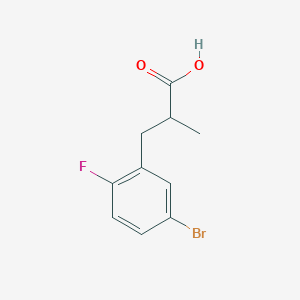
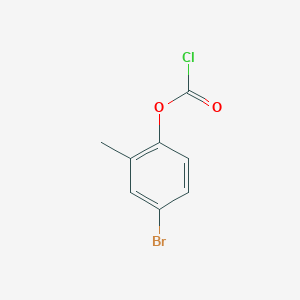

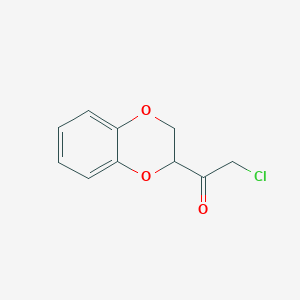

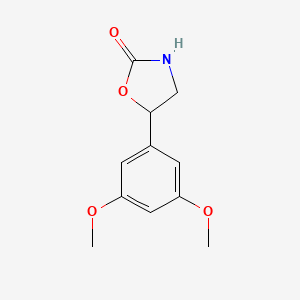
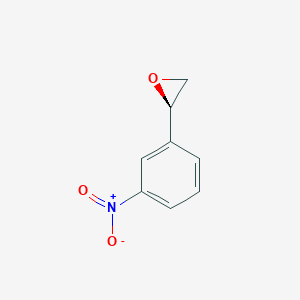
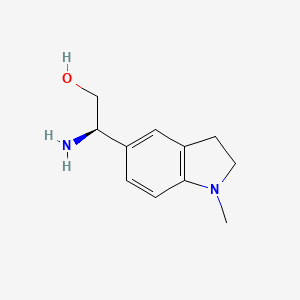
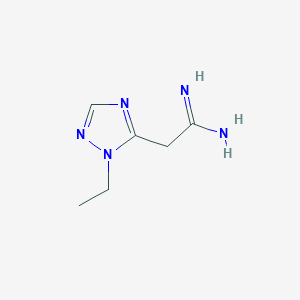
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
